

Application Notes and Protocols: CP 122721

Solubility and Handling

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Compound of Interest

Compound Name: CP 122721

Cat. No.: B1669467

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These application notes provide detailed information on the solubility of **CP 122721** in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in experimental settings, and an overview of its biological context.

Introduction

CP 122721 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, with a pIC₅₀ of 9.8 for the human NK1 receptor.[1][2] It is a second-generation antagonist developed from CP-99,994 and demonstrates superior in vivo blockade of NK1 receptor-mediated responses.[3] Due to its ability to penetrate the central nervous system, **CP 122721** exhibits anxiolytic and antidepressant-like effects and has been investigated for its role in modulating inflammatory responses.[1] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Solubility Data

CP 122721 hydrochloride is readily soluble in DMSO. The quantitative solubility data is summarized in the table below.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Molecular Weight (g/mol)
DMSO	100	45.33	453.33 (hydrochloride salt)
Water	100	45.33	453.33 (hydrochloride salt)

Data sourced from supplier datasheets. The molecular weight of the specific batch may vary due to hydration and should be confirmed from the certificate of analysis.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **CP 122721** hydrochloride in DMSO.

Materials:

- **CP 122721** hydrochloride (powder)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer

Procedure:

- Determine the required mass: Use the batch-specific molecular weight provided on the certificate of analysis. For this protocol, the molecular weight of 453.33 g/mol for the hydrochloride salt is used.
 - To prepare 1 mL of a 100 mM stock solution, 45.33 mg of **CP 122721** hydrochloride is required.
- Weigh the compound: Carefully weigh out the calculated mass of **CP 122721** hydrochloride using a calibrated analytical balance and place it into a sterile vial.
- Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound. For example, add 1 mL of DMSO to 45.33 mg of the compound.
- Solubilization: Close the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but observe for any signs of degradation.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

General Protocol for Solubility Determination (Saturated Shake-Flask Method)

This is a general protocol for determining the solubility of a compound like **CP 122721** in DMSO.

Materials:

- **CP 122721** hydrochloride
- DMSO
- Small glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Calibrated analytical balance and pipettes

Procedure:

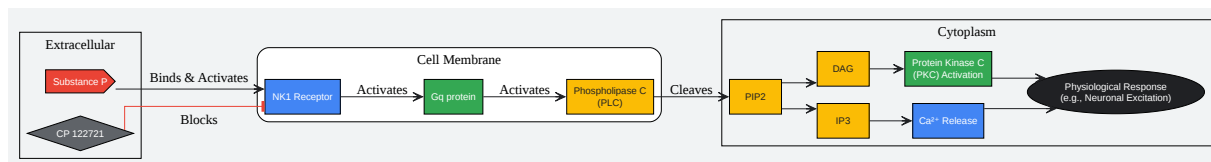
- Preparation of Supersaturated Solutions: Add an excess amount of **CP 122721** hydrochloride to a known volume of DMSO in a glass vial. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
- Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
- Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of **CP 122721**. A standard curve of known concentrations of **CP 122721** should be prepared and run alongside the samples for accurate quantification.
- Calculation: Calculate the original concentration in the undiluted supernatant, which represents the solubility of **CP 122721** in DMSO at the specified temperature.

Signaling Pathway and Experimental Workflow

NK1 Receptor Signaling Pathway

CP 122721 acts as an antagonist at the Neurokinin 1 (NK1) receptor. The natural ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.

CP 122721 blocks this binding and subsequent downstream signaling.

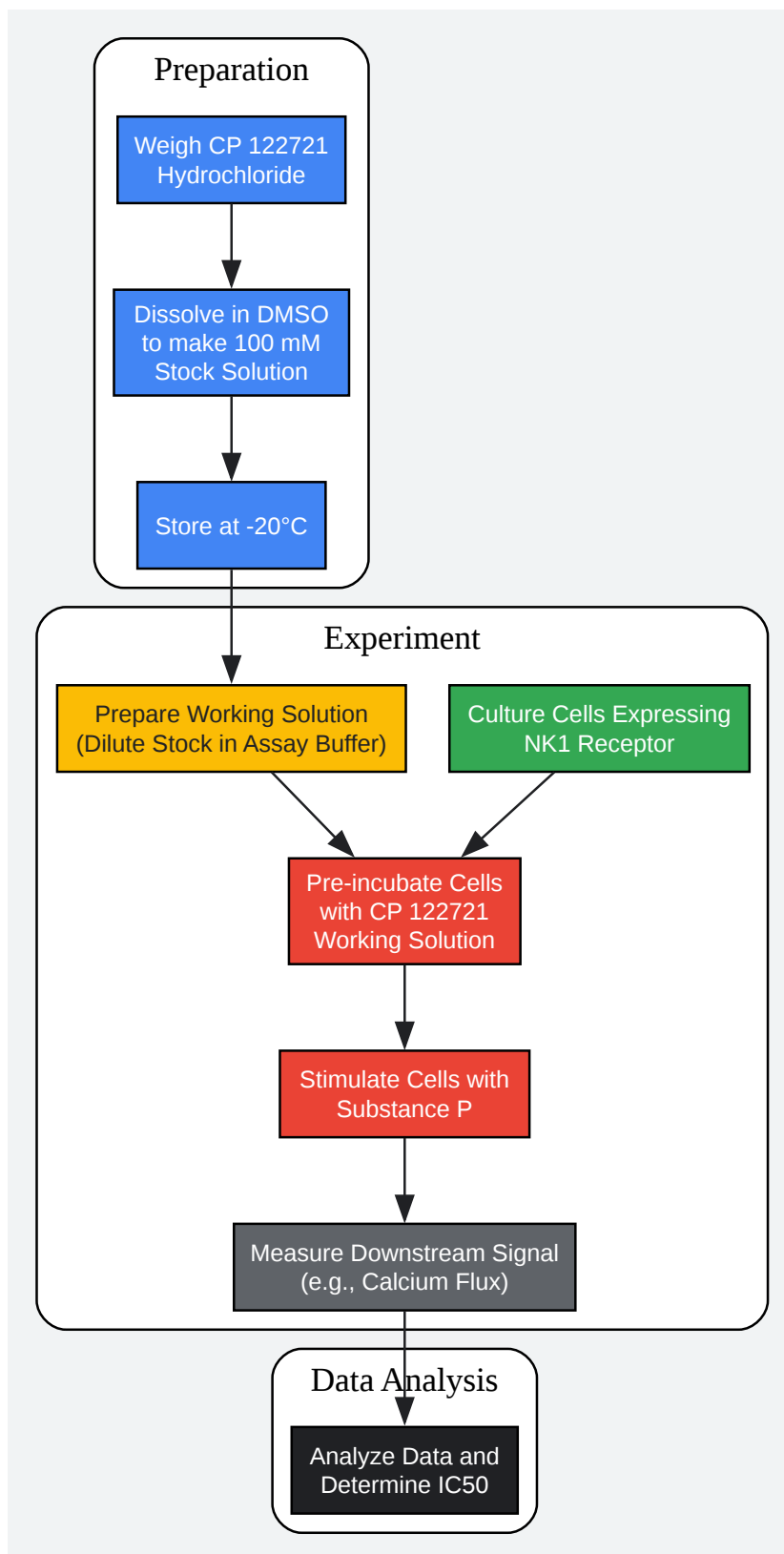


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Caption: NK1 Receptor Signaling Pathway and Inhibition by **CP 122721**.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a typical workflow for using a DMSO stock solution of **CP 122721** in a cell-based in vitro assay.



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